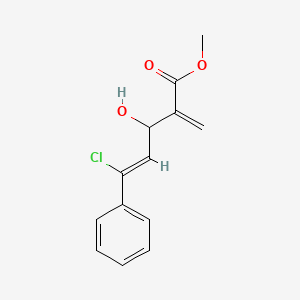
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate is an organic compound with a complex structure that includes a chloro group, a hydroxy group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters with chloro, hydroxy, and phenyl groups, such as:
- Methyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Ethyl (4Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1242066-48-3 |
|---|---|
Fórmula molecular |
C13H13ClO3 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
methyl (Z)-5-chloro-3-hydroxy-2-methylidene-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H13ClO3/c1-9(13(16)17-2)12(15)8-11(14)10-6-4-3-5-7-10/h3-8,12,15H,1H2,2H3/b11-8- |
Clave InChI |
QPEZCXXMVYMDEH-FLIBITNWSA-N |
SMILES isomérico |
COC(=O)C(=C)C(/C=C(/C1=CC=CC=C1)\Cl)O |
SMILES canónico |
COC(=O)C(=C)C(C=C(C1=CC=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
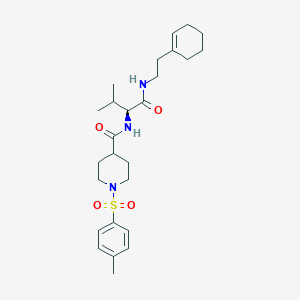
![(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one](/img/structure/B12630211.png)
![3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B12630213.png)
![N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine](/img/structure/B12630214.png)

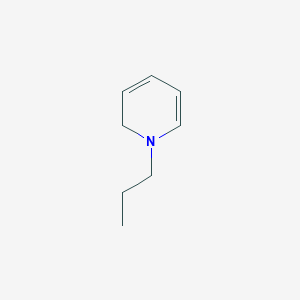
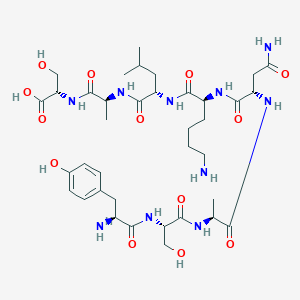
![2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12630240.png)
![Diethoxybis[7-(diphenylphosphino)heptyl]silane](/img/structure/B12630242.png)
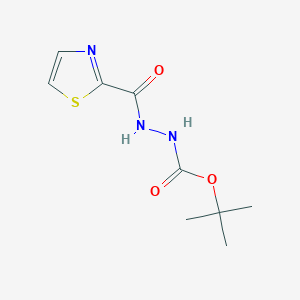
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
